molecular formula C11H17NO2 B12300097 tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate CAS No. 1463502-31-9

tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate

Cat. No.: B12300097
CAS No.: 1463502-31-9
M. Wt: 195.26 g/mol
InChI Key: GCHLQQRBGMRWGF-UHFFFAOYSA-N
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Description

tert-Butyl cis-N-(3-ethynylcyclobutyl)carbamate: is a synthetic organic compound with the molecular formula C11H17NO2. It is characterized by the presence of a tert-butyl group, an ethynyl group, and a cyclobutyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the carbamate, followed by the addition of the ethynyl group through a coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl cis-N-(3-ethynylcyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the carbamate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-(3-ethynylcyclobutyl)carbamate
  • tert-Butyl (3-aminocyclobutyl)carbamate
  • tert-Butyl (cis-3-formylcyclobutyl)carbamate

Comparison: tert-Butyl cis-N-(3-ethynylcyclobutyl)carbamate is unique due to the presence of both the ethynyl and cyclobutyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in research and industrial applications .

Properties

CAS No.

1463502-31-9

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

tert-butyl N-(3-ethynylcyclobutyl)carbamate

InChI

InChI=1S/C11H17NO2/c1-5-8-6-9(7-8)12-10(13)14-11(2,3)4/h1,8-9H,6-7H2,2-4H3,(H,12,13)

InChI Key

GCHLQQRBGMRWGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C#C

Origin of Product

United States

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